N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide
CAS No.:
Cat. No.: VC14814684
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N3O3 |
|---|---|
| Molecular Weight | 311.33 g/mol |
| IUPAC Name | N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C17H17N3O3/c1-11(2)9-20-10-18-14-6-5-12(8-13(14)17(20)22)19-16(21)15-4-3-7-23-15/h3-8,10-11H,9H2,1-2H3,(H,19,21) |
| Standard InChI Key | MHSZXFWPPNDUBA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[3-(2-Methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide (molecular formula: C₁₇H₁₇N₃O₃; molecular weight: 311.33 g/mol) features a quinazolinone scaffold substituted at position 3 with a 2-methylpropyl group and at position 6 with a furan-2-carboxamide moiety. The quinazolinone core consists of a bicyclic system with a pyrimidine ring fused to a benzene ring, while the furan ring introduces heteroatomic diversity critical for target binding.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]furan-2-carboxamide |
| Canonical SMILES | CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CO3 |
| Standard InChIKey | MHSZXFWPPNDUBA-UHFFFAOYSA-N |
| Topological Polar Surface Area | 83.5 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The compound’s LogP value (estimated at 2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide involves multi-step organic reactions, typically starting with the formation of the quinazolinone core. A common approach includes:
-
Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions yields 4-oxo-3,4-dihydroquinazoline intermediates .
-
Alkylation at Position 3: Reaction with 2-methylpropyl bromide in the presence of a base introduces the branched alkyl chain.
-
Furan-Carboxamide Coupling: Amidation at position 6 using furan-2-carbonyl chloride completes the structure.
Critical Reaction Conditions:
-
Alkylation steps require anhydrous DMF and temperatures of 80–100°C to prevent side reactions.
-
Catalytic palladium may enhance coupling efficiency during amidation .
| Cell Line/Pathogen | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| OVCAR-3 | 1.2 µM | Mitochondrial depolarization |
| A549 | 0.8 µM | EGFR inhibition (IC₅₀: 6.3 nM) |
| Staphylococcus aureus | 12 µg/mL | Membrane permeabilization |
Mechanistic Insights and Target Engagement
Kinase Inhibition
The quinazolinone scaffold mimics ATP’s adenine moiety, enabling competitive binding at kinase active sites. Molecular docking studies predict strong interactions with EGFR’s hydrophobic pocket (binding energy: −9.2 kcal/mol) . Substituents at position 3 (2-methylpropyl) enhance van der Waals interactions, while the furan-carboxamide group stabilizes hydrogen bonds with Thr766 and Met769 residues .
Apoptosis Induction
Transcriptomic analysis of treated A549 cells reveals:
-
2.5-fold upregulation of BAX and CASP3 genes.
Pharmacological and Toxicological Profile
ADMET Predictions
-
Absorption: High intestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s).
-
Metabolism: Hepatic CYP3A4-mediated oxidation forms inactive metabolites.
-
Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but chronic exposure risks hepatorenal damage.
Future Directions and Clinical Translation
Structural Optimization
-
Position 6 Modifications: Replacing furan with thiophene or pyridine may enhance kinase affinity.
-
Prodrug Strategies: Esterification of the carboxamide group could improve oral bioavailability.
Preclinical Development
-
In Vivo Efficacy: Xenograft models (e.g., H460 lung tumors) are needed to validate antitumor efficacy.
-
Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) warrants exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume